molecular formula C9H7NO2 B8541142 5-methyl-4H-3,1-benzoxazin-4-one

5-methyl-4H-3,1-benzoxazin-4-one

Cat. No. B8541142
M. Wt: 161.16 g/mol
InChI Key: AOBYNGHFLLEIMG-UHFFFAOYSA-N
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Patent
US05332734

Procedure details

66.7 ml of 4N hydrochloric acid-1,4-dioxane solution was added dropwise to a solution of 9.31 g of 2-{1(S)-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-4H-3,1-benzoxazin-4-one in 50 ml of 1,4-dioxene with stirring at 0° C. After stirring at 0° C. for 0.75 hour, the reaction mixture was concentrated. 6.25 g of fluorene-Δ9, α -acetic acid was added to the residue and dissolved in 150 ml of N,N-dimethylformamide. Then, 3.3 ml of N-methylmorpholine, 4.72 g of 1-hydroxybenzotriazole, and 5.91 g of water-soluble carbodiimide hydrochloride were successively added to the resultant solution under ice-cooling. After stirring at room temperature for 18 hours, the reaction solution was condensed, and the residue was purified by a silica gel column chromatography (eluting solution: methylene chloride-ether), followed by recrystallization from chloroform-hexane to give 5.76 g of 2-{1(S)-[(fluorene-Δ9, α -acetyl) amino]-2 -methylpropyl}-5-methyl-4H-3,1-benzoxazin-4-one: mp 223.5°-224.3° C., (see Table 1).
Quantity
66.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.O1CCOCC1.C(OC(N[C@H]([C:20]1[O:25][C:24](=[O:26])[C:23]2[C:27]([CH3:31])=[CH:28][CH:29]=[CH:30][C:22]=2[N:21]=1)C(C)C)=O)(C)(C)C>C1OC=COC1>[CH3:31][C:27]1[C:23]2[C:24](=[O:26])[O:25][CH:20]=[N:21][C:22]=2[CH:30]=[CH:29][CH:28]=1 |f:0.1|

Inputs

Step One
Name
Quantity
66.7 mL
Type
reactant
Smiles
Cl.O1CCOCC1
Name
Quantity
9.31 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N[C@@H](C(C)C)C1=NC2=C(C(O1)=O)C(=CC=C2)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1COC=CO1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at 0° C. for 0.75 hour
Duration
0.75 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
was added to the residue
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 150 ml of N,N-dimethylformamide
ADDITION
Type
ADDITION
Details
Then, 3.3 ml of N-methylmorpholine, 4.72 g of 1-hydroxybenzotriazole, and 5.91 g of water-soluble carbodiimide hydrochloride were successively added to the resultant solution under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
the residue was purified by a silica gel column chromatography (eluting solution: methylene chloride-ether)
CUSTOM
Type
CUSTOM
Details
followed by recrystallization from chloroform-hexane

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CC2=C1C(OC=N2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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